N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide: is a synthetic organic compound featuring a morpholine ring substituted with a carboxamide group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide typically involves the following steps:
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Formation of the Pyrazole Moiety: : The pyrazole ring can be synthesized via the reaction of 1,3-diketones with hydrazines. For instance, acetylacetone reacts with hydrazine hydrate to form 1,5-dimethyl-1H-pyrazole.
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Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
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Coupling with Morpholine: : The alkylated pyrazole is then coupled with morpholine-4-carboxylic acid chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
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Reduction: : Reduction reactions can target the carboxamide group, potentially converting it to an amine.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide: Lacks the methyl groups on the pyrazole ring.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)piperidine-4-carboxamide: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of both the dimethyl-substituted pyrazole ring and the morpholine carboxamide moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-10-9-11(14-15(10)2)3-4-13-12(17)16-5-7-18-8-6-16/h9H,3-8H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXGXFMMDMVMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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